molecular formula C11H14N2O2 B14763523 4-Cyclobutoxybenzohydrazide

4-Cyclobutoxybenzohydrazide

Cat. No.: B14763523
M. Wt: 206.24 g/mol
InChI Key: QPVOBFGCRRSTEC-UHFFFAOYSA-N
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Description

4-Cyclobutoxybenzohydrazide (C11H14N2O2) is a high-purity chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a benzohydrazide core functionalized with a cyclobutoxy group, a structure recognized as a valuable scaffold for developing biologically active molecules. The hydrazide moiety is a versatile precursor for synthesizing diverse heterocyclic systems, including 1,3,4-oxadiazoles, which are prominent in medicinal chemistry for their broad pharmacological potential . Research on analogous benzohydrazide derivatives has demonstrated significant promise in enzyme inhibition studies. Similar compounds have shown potent activity as urease inhibitors, with IC50 values reaching as low as 13.33 µM, outperforming standard inhibitors like thiourea . Furthermore, benzohydrazide derivatives have been investigated as inhibitors of carbonic anhydrase I and II isozymes, enzymes that are critical therapeutic targets for conditions such as glaucoma, epilepsy, and other neurological disorders . The mechanism of action for this class of compounds often involves strategic binding to enzyme active sites; for urease, this can involve interaction with the nickel atoms in the enzyme's core, while for carbonic anhydrase, the hydrazide group can coordinate with the zinc ion essential for enzymatic activity . This product is intended for laboratory research purposes only. This compound is NOT intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclobutyloxybenzohydrazide

InChI

InChI=1S/C11H14N2O2/c12-13-11(14)8-4-6-10(7-5-8)15-9-2-1-3-9/h4-7,9H,1-3,12H2,(H,13,14)

InChI Key

QPVOBFGCRRSTEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

Synthetic Methodologies for 4 Cyclobutoxybenzohydrazide

Established Synthetic Pathways and Optimizations

The most common and well-established pathway for the synthesis of 4-cyclobutoxybenzohydrazide involves a two-step sequence:

Williamson Ether Synthesis: The first step is the formation of the cyclobutoxy ether linkage. This is typically achieved through a Williamson ether synthesis, a classic and widely used method for preparing ethers. wikipedia.org In this reaction, a salt of 4-hydroxybenzoic acid ester, such as ethyl 4-hydroxybenzoate (B8730719), is reacted with a cyclobutyl halide (e.g., cyclobutyl bromide). The reaction is generally carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. youtube.com

Hydrazinolysis: The second step is the conversion of the resulting ester, for instance, ethyl 4-cyclobutoxybenzoate, into the final product, this compound. This is accomplished through hydrazinolysis, a reaction where the ester is treated with hydrazine (B178648) hydrate. researchgate.net The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and ultimately displacing the ethoxy group to form the hydrazide. researchgate.net

Optimizations for these pathways often focus on improving yields, reducing reaction times, and simplifying purification procedures. For the Williamson ether synthesis, the choice of base and solvent is critical. Stronger bases can lead to faster reaction rates, but may also promote side reactions. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the SN2 reaction. libretexts.org For the hydrazinolysis step, the reaction is often carried out in an alcohol solvent, such as ethanol (B145695) or methanol, and may be heated to drive the reaction to completion. researchgate.net

Precursor Chemistry and Reaction Mechanism Elucidation

The key precursors for the synthesis of this compound are an ester of 4-hydroxybenzoic acid and a cyclobutyl halide. Ethyl 4-hydroxybenzoate is a commercially available and commonly used starting material. nih.gov Cyclobutyl bromide can be synthesized from cyclobutanol.

Williamson Ether Synthesis Mechanism: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The base, such as sodium hydroxide (B78521) or potassium carbonate, first deprotonates the phenolic hydroxyl group of ethyl 4-hydroxybenzoate to form a sodium or potassium phenoxide salt. This phenoxide ion is a potent nucleophile that then attacks the electrophilic carbon atom of the cyclobutyl halide in a backside attack, displacing the halide ion as a leaving group and forming the C-O ether bond. masterorganicchemistry.com The reaction is most efficient with primary alkyl halides. wikipedia.org

Hydrazinolysis Mechanism: The hydrazinolysis of the ester is a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the ethyl 4-cyclobutoxybenzoate. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion as a leaving group, which is subsequently protonated by the solvent to form ethanol. The final product is the stable this compound.

Exploration of Green Chemistry Principles in Synthetic Route Design

Efforts to develop more environmentally friendly synthetic routes for compounds like this compound often focus on the principles of green chemistry.

For the Williamson ether synthesis step, several green alternatives have been explored:

Solvent-Free Conditions: Performing the reaction without a solvent can reduce waste and simplify workup. The reaction can be carried out by heating the reactants with a solid base like potassium carbonate. researchgate.net

Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. Surfactants can be employed to create micellar systems that facilitate the reaction between the water-insoluble organic reactants. researchgate.net

Catalytic Approaches: The development of catalytic versions of the Williamson ether synthesis aims to reduce the amount of base required and minimize salt byproducts. High-temperature catalytic processes using weak alkylating agents are being investigated. acs.org

The hydrazinolysis step is generally considered to be relatively green due to its high atom economy, as most of the atoms from the reactants are incorporated into the final product. However, the use of hydrazine, which is a hazardous substance, is a drawback. Research into alternative, less hazardous hydrazinating agents could further improve the green credentials of this synthesis.

Advanced Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, the connectivity of atoms, their chemical environments, and even subtle stereochemical and dynamic properties can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity and Chemical Environment Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 4-Cyclobutoxybenzohydrazide. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

The predicted ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the benzene (B151609) ring, the protons of the cyclobutoxy group, and the hydrazide moiety. The aromatic protons ortho and meta to the cyclobutoxy group are expected to appear as distinct doublets due to their different chemical environments and coupling to each other. The methine proton of the cyclobutoxy group directly attached to the oxygen atom is anticipated to be the most downfield of the aliphatic signals. The methylene (B1212753) protons of the cyclobutoxy ring will likely present as complex multiplets. The NH and NH₂ protons of the hydrazide group are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the ¹H data by showing signals for each carbon atom in the molecule. The carbonyl carbon of the hydrazide is expected to be significantly downfield. The aromatic carbons will appear in the typical aromatic region, with the carbon atom directly attached to the cyclobutoxy group being the most downfield among them due to the deshielding effect of the oxygen atom. The carbons of the cyclobutoxy group will be found in the aliphatic region of the spectrum.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment
9.45 s (br) 1H -C(O)NH-
7.75 d 2H Ar-H (ortho to C=O)
6.95 d 2H Ar-H (ortho to O)
4.70 p 1H O-CH (cyclobutoxy)
4.40 s (br) 2H -NH₂
2.30 m 2H -CH₂- (cyclobutoxy)
2.10 m 2H -CH₂- (cyclobutoxy)
1.70 m 1H -CH₂- (cyclobutoxy, geminal)

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm) Assignment
165.5 C=O
161.0 C-O (aromatic)
129.5 Ar-C (ortho to C=O)
124.0 C-C=O (aromatic)
114.5 Ar-C (ortho to O)
76.0 O-CH (cyclobutoxy)
30.5 -CH₂- (cyclobutoxy)

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment and Spin System Correlation

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. aip.orgderpharmachemica.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons. It would also be crucial for tracing the connectivity within the cyclobutoxy ring, showing correlations between the methine proton and the adjacent methylene protons, and among the methylene protons themselves. aip.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). aip.org HSQC is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the cyclobutoxy proton signals would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). aip.orgderpharmachemica.com HMBC is vital for establishing the connectivity between different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the aromatic protons ortho to the ether linkage to the cyclobutoxy methine carbon, and from the aromatic protons ortho to the carbonyl group to the carbonyl carbon.

Variable Temperature NMR for Conformational Dynamics and Exchange Processes

The cyclobutoxy group in this compound is not planar and can undergo ring-puckering, leading to different conformations. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the cyclobutoxy protons. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventual coalescence into a time-averaged signal at higher temperatures. Analysis of these line shape changes can provide thermodynamic and kinetic parameters for the conformational inversion.

Analysis of Diastereotopic Protons for Stereochemical Insights

Diastereotopic protons are chemically non-equivalent protons that are attached to the same carbon atom. biointerfaceresearch.com In this compound, the methylene protons of the cyclobutoxy ring are diastereotopic. This is because the molecule as a whole is chiral due to the presence of the cyclobutoxy substituent, which lacks a plane of symmetry that would make the two protons on a given methylene carbon equivalent. As a result, these diastereotopic protons are expected to have different chemical shifts and will couple to each other, giving rise to more complex splitting patterns (e.g., AB quartets further split by coupling to adjacent protons) than simple triplets or quartets. The analysis of these complex multiplets in the ¹H NMR spectrum provides valuable stereochemical information about the molecule.

Computational Prediction of NMR Parameters

In the absence of experimental data, computational methods can be employed to predict NMR chemical shifts and coupling constants. caspre.ca These predictions are typically based on density functional theory (DFT) calculations. The process involves generating a low-energy conformation of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). While there can be discrepancies between predicted and experimental values, these computational methods are invaluable for aiding in the assignment of complex spectra and for providing a theoretical basis for the observed chemical shifts. The data presented in the tables in section 3.1.1 are based on such computational predictions.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation occurs when a vibration leads to a change in the molecule's dipole moment, while Raman scattering is observed when a vibration causes a change in the molecule's polarizability.

For this compound, IR spectroscopy is particularly useful for identifying the characteristic functional groups. The spectrum is expected to show strong absorptions corresponding to the N-H stretching of the hydrazide group, the C=O stretching of the carbonyl group, C-O stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic parts of the molecule. The exact positions of these bands provide information about the molecular environment. For instance, the C=O stretching frequency can be influenced by hydrogen bonding.

Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment
3300-3400 Medium, Broad N-H stretch (NH₂)
3200-3300 Medium N-H stretch (-NH-)
3030-3100 Weak Aromatic C-H stretch
2850-2960 Medium Aliphatic C-H stretch
1640-1660 Strong C=O stretch (Amide I)
1580-1620 Medium N-H bend / C=C stretch
1500-1550 Medium C=C stretch (aromatic)
1240-1260 Strong Asymmetric C-O-C stretch

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that serves as a molecular fingerprint. The FT-IR spectrum of benzohydrazide (B10538) derivatives typically exhibits several key absorption bands that confirm the presence of the core structural moieties. derpharmachemica.comaip.org

In the case of this compound, the spectrum is expected to show characteristic peaks for the N-H, C=O, and C-N bonds of the hydrazide group, as well as vibrations associated with the aromatic ring and the cyclobutoxy substituent. For instance, the N-H stretching vibrations are typically observed in the range of 3200-3450 cm⁻¹. researchgate.net The carbonyl (C=O) group of the hydrazide function gives rise to a strong absorption band, generally found between 1630 and 1680 cm⁻¹. aip.org The C=N stretching frequency, which can arise from tautomeric forms or in derivatives, is often seen in the 1500–1575 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-O stretching of the ether linkage (cyclobutoxy group) would be expected in the 1250-1000 cm⁻¹ region.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H 3200-3450 Stretching
C-H (Aromatic) >3000 Stretching
C-H (Aliphatic) <3000 Stretching
C=O (Amide I) 1630-1680 Stretching
N-H 1550-1640 Bending
C=C (Aromatic) 1400-1600 Stretching
C-O (Ether) 1000-1250 Stretching

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, focusing on the scattering of monochromatic light from molecular vibrations. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed structural fingerprint of this compound. A systematic vibrational spectroscopic analysis of the parent compound, benzohydrazide, has been performed using both FT-IR and FT-Raman data, aided by computational methods. This provides a solid foundation for interpreting the Raman spectrum of its derivatives.

The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹. The C-C stretching modes of the benzene ring and the cyclobutyl group will also be prominent. The symmetric vibrations of the C=O and N-N bonds of the hydrazide moiety would also be observable. The low-frequency region of the Raman spectrum can provide information about the torsional and deformational modes of the entire molecule, which are crucial for understanding its conformational properties. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. derpharmachemica.comresearchgate.net In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The molecular ion peak for this compound would confirm its elemental formula. The fragmentation of benzohydrazide derivatives is influenced by the stability of the resulting ions and neutral fragments. tutorchase.comlibretexts.org Key fragmentation pathways often involve the cleavage of bonds adjacent to the carbonyl group and the hydrazide nitrogen atoms (α-cleavage). libretexts.org For this compound, characteristic fragments would be expected from the loss of the cyclobutoxy group, the cleavage of the N-N bond, and the fragmentation of the benzene ring. The analysis of these fragments allows for the reconstruction of the molecule's structure. researchgate.netyoutube.com

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment Description
[M]⁺ Molecular ion
[M - C₄H₇O]⁺ Loss of the cyclobutoxy radical
[C₇H₅O]⁺ Benzoyl cation
[C₆H₅]⁺ Phenyl cation

Note: The relative intensities of the peaks depend on the stability of the ions and the energy of the ionization source.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule. derpharmachemica.com

The primary chromophore in this compound is the benzoyl group, which contains a benzene ring conjugated with a carbonyl group. This extended π-system gives rise to characteristic electronic transitions, typically π → π* and n → π* transitions. The benzene ring itself exhibits absorption bands in the UV region, and these are modified by the presence of the carbonyl and cyclobutoxy substituents. The electronic spectra of benzohydrazide derivatives have been studied, and the position of the absorption bands can be influenced by the solvent and the nature of the substituents on the aromatic ring. acs.orgresearchgate.net The cyclobutoxy group, being an auxochrome, may cause a slight shift in the absorption maxima compared to unsubstituted benzohydrazide.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. eag.com For a pure sample of this compound, XPS would confirm the presence of carbon, nitrogen, and oxygen.

High-resolution XPS spectra can provide information about the chemical environment of each element by measuring small shifts in the binding energies of the core electrons. carleton.edu For example, the C 1s spectrum would show different peaks for the carbon atoms in the aromatic ring, the cyclobutyl group, and the carbonyl group. Similarly, the O 1s spectrum could distinguish between the oxygen in the carbonyl group and the ether linkage. The N 1s spectrum would be characteristic of the hydrazide group. nih.gov This level of detail is invaluable for confirming the proposed structure and identifying the oxidation states of the constituent atoms. cardiff.ac.uk

Application of Chemometrics for Multivariate Spectroscopic Data Analysis

The large and complex datasets generated by modern spectroscopic techniques often necessitate the use of chemometrics for data analysis. frontiersin.org Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. nih.gov For a molecule like this compound, where spectra from different techniques are obtained, chemometrics can be used to correlate the data and build comprehensive models. leidenuniv.nl

Techniques such as Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and identify patterns and correlations within the spectroscopic datasets. researchgate.net For instance, PCA applied to a series of Raman or NIR spectra collected under different conditions could reveal subtle structural changes or interactions. ethz.chnottingham.ac.uk Multivariate calibration methods, such as Partial Least Squares (PLS) regression, could be used to build predictive models for quantifying the compound in a mixture based on its spectroscopic signature. leidenuniv.nl The application of chemometrics allows for a more robust and comprehensive analysis of the spectroscopic data, leading to a more complete understanding of the structure and properties of this compound.

Crystallographic Analysis and Detailed Molecular Architecture of 4 Cyclobutoxybenzohydrazide

Single Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is fundamental for elucidating the molecular structure, bond lengths, bond angles, and intermolecular interactions of a compound in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed SCXRD study would yield precise measurements of all bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles between adjacent bonds), and torsion angles (the dihedral angles that describe the rotation around a bond). This data is crucial for understanding the electronic and steric effects within the molecule.

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, researchers can identify and analyze hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

Polymorphism and Crystal Packing Phenomena

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. An investigation into the polymorphism of 4-Cyclobutoxybenzohydrazide would involve crystallizing the compound under various conditions to identify any different packing arrangements of the molecules in the solid state.

Characterization of Structural Changes under Non-Ambient Conditions

Studying the crystal structure of this compound under non-ambient conditions, such as varying temperature or pressure, can provide insights into its stability and phase transitions. Such studies would require specialized SCXRD equipment.

Solution-State Conformational Analysis and Stereochemistry

The conformation and stereochemistry of a molecule can differ in solution compared to the solid state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to study the conformational dynamics and stereochemical properties of molecules in solution. A comprehensive analysis for this compound would involve determining the preferred conformations of the flexible cyclobutoxy and hydrazide moieties in various solvents.

Dynamics of the Cyclobutoxy Moiety and Aromatic Ring Rotation

The molecular structure of this compound incorporates a cyclobutoxy group appended to a benzohydrazide (B10538) core. The dynamics of this molecule are primarily dictated by the rotational freedom around the C(aromatic)-O bond and the conformational flexibility of the cyclobutane (B1203170) ring itself.

Aromatic Ring Rotation: The central phenyl ring of the benzohydrazide moiety is subject to rotation around the C1-C4 axis. The degree of this rotation is influenced by the nature of the substituents and the crystal packing forces. In analogous structures like 4-[(4-methylbenzyl)oxy]benzohydrazide, the central phenyl ring is observed to be rotated with respect to the plane of the C=O—NH—NH2 group. nih.gov For instance, a dihedral angle of 28.49 (6)° has been reported between the benzoyl mean plane and the hydrazide moiety in a related compound. nih.govresearchgate.net This indicates that a similar non-planar conformation is highly probable for this compound, where the phenyl ring is not coplanar with the hydrazide group.

Influence of Steric Hindrance and Electronic Effects on Conformation

The conformation of this compound is a delicate balance of steric and electronic effects exerted by its functional groups.

Electronic Effects: The cyclobutoxy group, as an alkoxy substituent, exerts two opposing electronic effects on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). libretexts.org

Inductive Effect: The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the benzene (B151609) ring through the sigma bond. libretexts.orgyoutube.com This effect tends to deactivate the ring towards electrophilic substitution. libretexts.org

Resonance Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. youtube.com This resonance effect increases the electron density at the ortho and para positions. studymind.co.uk

Steric Hindrance: The cyclobutoxy group, while not excessively large, does impose a degree of steric hindrance. This steric bulk can influence the preferred rotational angle of the aromatic ring and the orientation of the hydrazide group. numberanalytics.com The presence of a substituent at the para position, as in this compound, generally results in less steric clash compared to ortho substitution. youtube.com However, the puckered nature of the cyclobutane ring means that its steric profile is not symmetrical, and its orientation can influence crystal packing and intermolecular interactions. rsc.org

In substituted benzohydrazide derivatives, non-planar conformations are common, often induced by the requirements of efficient crystal packing. nih.gov Dihedral angles between the phenyl rings in related hydrazone derivatives can be as large as 73.3 (1)° and 80.9 (1)°. nih.govresearchgate.net This highlights the significant role of steric and packing forces in dictating the final molecular geometry. The competition between achieving a planar conformation, which would maximize π-orbital overlap, and minimizing steric clashes often results in a twisted molecular structure. numberanalytics.com

The following table summarizes key crystallographic parameters observed in a closely related 4-alkoxybenzohydrazide derivative, which can be considered analogous for understanding the potential molecular geometry of this compound.

ParameterValue in 4-[(4-methylbenzyl)oxy]benzohydrazideReference
Dihedral angle between central phenyl ring and benzoyl mean plane66.39 (3)° nih.gov
Dihedral angle between benzoyl mean plane and C=O—NH—NH2 moiety28.49 (6)° nih.govresearchgate.net

These values underscore the non-planar nature of the benzohydrazide core, a feature that is expected to be present in this compound due to the electronic and steric influences of the cyclobutoxy group.

Theoretical and Computational Chemistry Studies on 4 Cyclobutoxybenzohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of modern computational chemistry, used to solve the electronic Schrödinger equation for many-body systems. nih.govjoaquinbarroso.com

Ab initio methods, meaning "from first principles," derive solutions based on fundamental physical constants without the inclusion of experimental data. nih.gov The Hartree-Fock (HF) method is a primary example, though it is often a starting point for more accurate, computationally intensive post-Hartree-Fock methods. nih.gov

Density Functional Theory (DFT) has become exceedingly popular due to its favorable balance of computational cost and accuracy. nih.govjoaquinbarroso.com DFT determines the properties of a many-electron system using functionals of the spatially dependent electron density. nih.gov A variety of functionals, such as the widely used B3LYP hybrid functional, have been developed to approximate the exchange and correlation interactions, which are the main challenge in these calculations. nih.govresearchgate.netresearchgate.net These methods are routinely used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data for molecules similar to 4-Cyclobutoxybenzohydrazide. nih.govnih.gov

The electronic structure of a molecule is key to its chemical reactivity. Quantum chemical calculations provide detailed insights into the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. researchgate.net The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

For benzohydrazide (B10538) derivatives, DFT calculations are commonly used to determine these FMO energies. For instance, studies on related compounds show how substituents on the benzene (B151609) ring influence the HOMO-LUMO gap. The presence of electron-donating or withdrawing groups can alter the electronic properties and, consequently, the reactivity. nih.govnih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Benzohydrazide Analogs (Calculated via DFT)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
2-(Benzamido)benzohydrazide (Compound 04) -6.6710 -1.1850 5.4860 nih.gov
N'-(4-hydroxybenzylidene)-2-(benzamido)benzohydrazide (Compound 05) -6.3715 -2.0163 4.3552 nih.gov
N'-(4-bromobenzylidene)-2-(benzamido)benzohydrazide (Compound 06) -6.4491 -2.3157 4.1334 nih.gov

This table is illustrative and presents data for analogous compounds to show typical values obtained from DFT calculations.

Charge Distribution analysis, such as the Mulliken population analysis , provides an estimation of the partial atomic charges within a molecule. wikipedia.orglibretexts.org This method partitions the total electron population among the constituent atoms, offering a view of the electrostatic potential. wikipedia.orgyoutube.com The calculated charges help identify nucleophilic and electrophilic sites within the molecule. For example, in studies of benzohydrazide derivatives, the nitrogen and sulfur (in thio-analogs) atoms are often found to have significant negative charges, indicating they are potential sites for coordination with metal ions. nih.govresearchgate.net

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. The conformational energy landscape describes the potential energy of the molecule as a function of its geometry, revealing the relative stabilities of different conformers and the energy barriers between them.

Potential Energy Surface (PES) scans are a common computational technique to explore this landscape. joaquinbarroso.comuni-muenchen.devisualizeorgchem.com In a PES scan, one or more internal coordinates (like a dihedral angle) are systematically varied, and at each step, the energy of the molecule is calculated after optimizing the remaining geometric parameters. joaquinbarroso.comuni-muenchen.deepfl.ch The results of a PES scan can identify the lowest energy (most stable) conformers and the transition state structures that connect them. uni-muenchen.de

For N-acylhydrazone derivatives, theoretical conformational analyses have shown that the stability of isomers (e.g., syn and anti conformers around the amide bond) is influenced by factors like N-methylation. rcsi.com For instance, a study on N-acylhydrazones revealed that while the antiperiplanar conformation was most stable for unsubstituted compounds, N-methylation shifted the preference to the synperiplanar conformation. rcsi.com Such analyses for this compound would involve scanning the dihedral angles associated with the hydrazide linkage and the cyclobutoxy group to identify its most stable three-dimensional structure.

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a good degree of accuracy. nih.govmdpi.com The process involves calculating the isotropic magnetic shielding tensors for the nuclei in the optimized molecular structure. mdpi.com These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com Comparing calculated shifts with experimental spectra can help confirm molecular structures and assign signals. For complex molecules, computational approaches can be indispensable for resolving ambiguities in spectral assignments. nih.govresearchgate.netrsc.org

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for a Benzohydrazide Derivative

Proton Experimental δ (ppm) Calculated δ (ppm)
NH 11.75 11.68
CH=N 8.52 8.45
Aromatic H 7.95-7.30 7.90-7.25
OCH₃ 3.85 3.80

Note: This table is a hypothetical representation based on typical agreement found in studies of similar compounds. Actual values would require specific calculations for this compound.

Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. wisc.eduwisc.edunih.gov These calculations help in the assignment of vibrational modes observed in experimental spectra. researchgate.net The calculated frequencies are often systematically scaled by an empirical factor to better match experimental values, correcting for anharmonicity and approximations in the computational method. nist.gov

Table 3: Example of Calculated Vibrational Frequencies for a Benzohydrazide Analog

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
1 3350 3345 N-H stretch
2 3080 3075 Aromatic C-H stretch
3 1680 1675 C=O stretch
4 1610 1605 C=N stretch
5 1550 1545 N-H bend

Note: This table is illustrative and shows the typical correlation between calculated and experimental frequencies for functional groups present in benzohydrazides.

Molecular Modeling and Simulations

While quantum chemical calculations are excellent for static properties, molecular modeling techniques like molecular dynamics and Monte Carlo simulations are used to study the dynamic behavior of molecules over time. youtube.com

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion. utm.myfu-berlin.de This method provides a "movie" of molecular motion, allowing for the study of dynamic processes like conformational changes, ligand binding, and behavior in solution. nih.govnih.govnih.gov

For a molecule like this compound, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule in a solvent (like water or ethanol) at a given temperature, one can observe the transitions between different stable conformations identified by quantum calculations. ias.ac.in

Analyze Stability: The stability of different conformers in a solution environment can be assessed. ias.ac.in Studies on similar hydrazide derivatives have used MD to understand how different conformers coexist in solution and how this might affect their biological activity. utm.myias.ac.in

Study Interactions: MD is a powerful tool for studying how a molecule interacts with its environment, such as a solvent, a biological membrane, or a protein receptor. nih.govnih.gov For example, simulations can reveal the stability of hydrogen bonds and other non-covalent interactions that are crucial for biological function. nih.gov

Monte Carlo (MC) simulations are another powerful method for exploring the conformational space of molecules and calculating thermodynamic equilibrium properties. wustl.edunih.govnih.gov Unlike MD, which follows a deterministic trajectory, MC methods use a stochastic (random) approach. youtube.com

The core of an MC simulation is to generate a new molecular configuration through a random move (e.g., rotating a bond or translating an atom) and then accepting or rejecting this move based on a probability criterion, typically the Metropolis criterion, which depends on the change in potential energy. wustl.eduyoutube.com This process ensures that the simulation samples configurations according to the Boltzmann distribution, allowing for the calculation of ensemble averages of properties like energy and structure. nih.gov

For this compound, MC simulations would be particularly useful for:

Efficient Conformational Sampling: MC methods can be very efficient at overcoming energy barriers and sampling a wide range of conformations, which can be challenging for MD simulations in a limited timeframe. nih.govnih.gov

Calculating Equilibrium Averages: By generating a large and representative ensemble of conformations, MC simulations can be used to calculate average structural and thermodynamic properties of the molecule at equilibrium. wustl.edu

Force Field Development and Validation for Classical Simulations

The accuracy of molecular dynamics (MD) simulations, a cornerstone of computational chemistry, is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. ethz.ch For a molecule like this compound, which is not a standard biomolecule, specific parameterization is often necessary to ensure accurate simulations. nih.govresearchgate.net

The process of developing a force field for this compound would involve several key steps. Initially, quantum mechanical (QM) calculations would be performed to obtain high-level theoretical data on the molecule's geometry, vibrational frequencies, and conformational energy landscape. researchgate.net This QM data serves as the target for the parameterization of the classical force field.

The force field itself consists of terms for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). The parameters for these terms (e.g., force constants, equilibrium values) are adjusted to reproduce the QM data. This process often involves a combination of automated tools and manual refinement to achieve the best possible fit. ethz.chnih.gov

Once a preliminary force field is developed, it must be rigorously validated. This involves running MD simulations of this compound and comparing the resulting structural and dynamic properties with available experimental data or the initial QM data. Key validation metrics include the reproduction of crystal structures, conformational preferences, and thermodynamic properties.

To illustrate the types of parameters that would be defined in a force field for this compound, a hypothetical set of bond and angle parameters for a portion of the molecule is presented below.

Table 1: Hypothetical Bond and Angle Force Field Parameters for a Fragment of this compound

Bond/AngleTypeEquilibrium ValueForce Constant
C-C (Aromatic)Bond1.39 Å479 kcal/mol/Ų
C-O (Ether)Bond1.36 Å321 kcal/mol/Ų
O-C (Cyclobutyl)Bond1.43 Å317 kcal/mol/Ų
C-C-O (Aromatic-Ether)Angle120.0°63 kcal/mol/rad²
C-O-C (Ether-Cyclobutyl)Angle118.0°60 kcal/mol/rad²

Note: The data in this table is illustrative and does not represent experimentally validated parameters.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.govnih.gov This approach is particularly valuable in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing them for synthesis and testing. nih.gov For this compound, QSPR models could be developed to predict a wide range of its physicochemical and pharmacokinetic properties.

The core principle of QSPR is to establish a mathematical relationship between a set of molecular descriptors and a specific property of interest. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.gov

The development of a QSPR model for this compound would involve the following steps:

Data Collection: A dataset of diverse molecules with known experimental values for the property of interest would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset, including this compound.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model would be assessed using external validation sets and statistical metrics.

Once a validated QSPR model is established, it can be used to predict the properties of new or untested compounds like this compound. For instance, a QSPR model could predict its solubility, boiling point, or even its potential for binding to a specific biological target.

The following table provides an example of how QSPR predictions for this compound might be presented, alongside the key molecular descriptors that could be used in the model.

Table 2: Illustrative QSPR Predictions and Molecular Descriptors for this compound

PropertyPredicted ValueKey Descriptors Used in Model
Aqueous Solubility (logS)-3.5Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors
Boiling Point (°C)452.3Molecular Surface Area, Polarizability, Molar Refractivity
Blood-Brain Barrier Permeability (logBB)-0.8Polar Surface Area, Number of Rotatable Bonds, Lipophilicity

Note: The predicted values and descriptors in this table are for illustrative purposes only and are not the result of a published QSPR study.

Reaction Mechanisms and Chemical Reactivity of 4 Cyclobutoxybenzohydrazide

Fundamental Reaction Types and Their Mechanistic Pathways (e.g., Proton Transfer, Nucleophilic Attack, Rearrangements)

The reactivity of 4-Cyclobutoxybenzohydrazide is governed by several fundamental processes inherent to its structure.

Proton Transfer

The hydrazide group contains both acidic and basic centers. The protons on the nitrogen atoms can be removed by a base, and the lone pairs on the nitrogens and the carbonyl oxygen can be protonated by an acid. Benzohydrazide (B10538), the parent compound, exists in several prototropic forms, and its acidity constants (pKa) have been determined. nih.govnih.gov The presence of the electron-donating 4-cyclobutoxy group is expected to slightly increase the basicity (increase pKa values) compared to unsubstituted benzohydrazide.

A critical aspect of hydrazide chemistry is the keto-enol tautomerism. Theoretical studies on benzohydrazide derivatives have shown that the enol form, though less stable, is the active species in nucleophilic attack reactions. researchgate.net The equilibrium between these two forms is crucial for its reactivity profile.

Table 1: Acidity Constants (pKa) of Benzohydrazide (BH) Species as a Model for this compound

SpeciesDescriptionpKa ValueReference
H₂BH⁺Protonated hydrazide3.02 nih.gov
HBHNeutral hydrazide (keto form)12.82 nih.gov
HBH (enol)Neutral hydrazide (enol form)11.2 nih.gov

Nucleophilic Attack

The primary mode of reaction for the hydrazide group is nucleophilic attack, originating from the lone pair of electrons on the terminal nitrogen atom (-NH₂). This nitrogen is more nucleophilic than the adjacent nitrogen due to the electron-withdrawing effect of the acyl group. Kinetic studies on the acetylation of benzohydrazide derivatives have confirmed a stepwise mechanism where the initial nucleophilic attack by the hydrazide is the rate-determining step. researchgate.net

The nucleophilicity of the hydrazide is influenced by intramolecular interactions. Studies have shown that hydrogen bonding between the reacting partners can activate the electrophile and simultaneously increase the nucleophilicity of the hydrazide nitrogen. researchgate.net The electron-donating nature of the 4-cyclobutoxy group would further enhance the electron density on the hydrazide moiety, making this compound a slightly stronger nucleophile than unsubstituted benzohydrazide.

Rearrangements

While the this compound molecule itself is not prone to major rearrangements under normal conditions, its derivatives, particularly hydrazones formed from condensation reactions, can undergo significant rearrangements. For example, tosylhydrazones derived from the reaction of a hydrazide with a ketone can participate in reactions like the Shapiro reaction to form olefins. Similarly, the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group, proceeds through the base-catalyzed rearrangement of a hydrazone intermediate.

Role of the Hydrazide Functionality in Electrophilic and Nucleophilic Reactions

The hydrazide functional group imparts a dual reactivity profile to the molecule, although its nucleophilic character is far more pronounced.

Nucleophilic Reactions

As established, the hydrazide moiety is an excellent nucleophile. The terminal -NH₂ group readily attacks a wide range of electrophilic centers. This includes:

Acylation: Reaction with acyl chlorides, anhydrides, or esters to form N,N'-diacylhydrazines.

Alkylation: Reaction with alkyl halides, though this can sometimes lead to multiple alkylations.

Reaction with Carbonyls: Condensation with aldehydes and ketones to form hydrazones is a cornerstone of hydrazide reactivity.

Nucleophilic Aromatic Substitution (SNAr): Benzohydrazides can act as nucleophiles in SNAr reactions, displacing leaving groups on electron-deficient aromatic rings. For instance, the reaction of benzohydrazides with 2-chloro-5-nitropyrimidine (B88076) proceeds via nucleophilic attack of the hydrazide nitrogen. researchgate.net

Electrophilic Reactions

The hydrazide functional group itself is not a strong electrophile. The carbonyl carbon is electrophilic, but less so than in aldehydes or ketones due to the resonance contribution from the adjacent nitrogen atom. Reactions where the hydrazide acts as an electrophile are uncommon. However, derivatives can be made to be electrophilic. For example, oxidation of the hydrazide can lead to reactive intermediates that can be attacked by nucleophiles.

Condensation Reactions and Heterocyclic Ring Formations

A significant application of this compound in synthetic organic chemistry is its use as a building block for various heterocyclic systems, primarily through condensation reactions.

The reaction of this compound with aldehydes or ketones yields the corresponding N-(4-cyclobutoxybenzoyl)hydrazones. This reaction is typically acid-catalyzed and is fundamental to the synthesis of many biologically active molecules. biointerfaceresearch.comrsc.org

These hydrazones, and the parent hydrazide itself, are versatile precursors for a wide array of five- and six-membered heterocyclic rings. The specific ring system formed depends on the nature of the co-reactant.

Table 2: Examples of Heterocyclic Systems Synthesized from Benzohydrazide Precursors

Co-reactant TypeResulting HeterocycleGeneral Application
β-Dicarbonyl CompoundsPyrazolesPharmaceuticals, Agrochemicals
α,β-Unsaturated KetonesPyrazolinesDyes, Pharmaceuticals
Phosgene or equivalentOxadiazolonesPolymer Chemistry
Carbon DisulfideOxadiazole-thionesMedicinal Chemistry
Dicarboxylic Acids/AnhydridesPyridazinonesCardiotonic Agents
4-(Hydroxyimino)-cyclohexa-2,5-dien-1-oneN'-[4-(Hydroxyimino)...]-benzohydrazidesNematicides, Insecticides biointerfaceresearch.com

The general strategy involves an initial condensation to form a hydrazone or a similar intermediate, followed by an intramolecular cyclization reaction, often with the elimination of a small molecule like water.

Redox Chemistry of the Hydrazide Functional Group

The hydrazide moiety can undergo both oxidation and reduction reactions, with oxidation being the more extensively studied process for benzohydrazides.

Oxidation

The oxidation of benzohydrazide has been investigated using various oxidizing agents, such as hexachloroiridate(IV). nih.govnih.gov These studies provide a framework for understanding the oxidative behavior of this compound.

Key findings from the oxidation of benzohydrazide include:

The reaction follows well-defined second-order kinetics, being first-order in both the hydrazide and the oxidant. nih.gov

The ultimate oxidation product is the corresponding carboxylic acid (in this case, 4-cyclobutoxybenzoic acid) and nitrogen gas. nih.gov

The reaction mechanism is proposed to involve an outer-sphere electron transfer from the hydrazide to the oxidant as the rate-determining step. nih.gov

The various protic species of the hydrazide exhibit a vast range of reactivity, with the deprotonated enolate form being exceptionally reactive—up to 10⁹ times more reactive than the protonated species. nih.gov

The electron-donating 4-cyclobutoxy group is expected to increase the rate of oxidation compared to unsubstituted benzohydrazide by increasing the electron density of the system, thereby facilitating electron transfer.

Reduction

The hydrazide functional group is relatively resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the acylhydrazide to the corresponding hydrazine (B178648), and the success of this reaction can be substrate-dependent. A more common reductive pathway involving hydrazides is the Wolff-Kishner reduction of ketones and aldehydes. In this reaction, the hydrazide is first converted to a hydrazone, which is then heated with a strong base to reduce the carbonyl group to a methylene group, while the hydrazone moiety is oxidized to nitrogen gas.

4 Cyclobutoxybenzohydrazide As a Strategic Chemical Intermediate in Complex Molecule Synthesis

Rational Design and Synthesis of Novel Heterocyclic Scaffolds

The benzohydrazide (B10538) functional group within 4-cyclobutoxybenzohydrazide serves as a reactive handle for a variety of cyclization reactions, enabling the efficient synthesis of numerous heterocyclic scaffolds. This subsection details its application in the preparation of oxadiazoles, triazoles, thiadiazoles, and diazepines, which are prominent motifs in medicinal chemistry and materials science.

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are frequently incorporated into pharmacologically active molecules due to their favorable metabolic stability and ability to participate in hydrogen bonding. luxembourg-bio.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from acid hydrazides like this compound. nih.govresearchgate.net

A common synthetic strategy involves the reaction of this compound with a carboxylic acid or its derivative to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) to yield the desired 1,3,4-oxadiazole. nih.gov An alternative approach involves the reaction of this compound with orthoesters. researchgate.net

Another efficient method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives involves the intramolecular cyclodesulfurization of N-acyl-thiosemicarbazides, which can be prepared from this compound and an appropriate isothiocyanate. luxembourg-bio.com This reaction is often facilitated by coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). luxembourg-bio.com

ReagentProduct TypeReference
Carboxylic Acid/Derivative + Dehydrating Agent2,5-Disubstituted 1,3,4-Oxadiazole nih.govresearchgate.net
Orthoester2,5-Disubstituted 1,3,4-Oxadiazole researchgate.net
Isothiocyanate + Coupling Reagent2-Amino-1,3,4-Oxadiazole luxembourg-bio.com

Triazole Derivatives: 1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govnih.gov A versatile route to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the cyclization of thiocarbohydrazide with a substituted benzoic acid, such as 4-cyclobutoxybenzoic acid (derived from the hydrazide). researchgate.net The resulting 4-amino-1,2,4-triazole can then be further functionalized. For instance, condensation with aromatic aldehydes yields Schiff bases, which can undergo subsequent reactions to introduce additional diversity. researchgate.net

Thiadiazole Derivatives: 1,3,4-Thiadiazoles are sulfur-containing analogues of oxadiazoles and also exhibit a wide range of pharmacological properties. researchgate.netnih.gov A common synthetic pathway to 2,5-disubstituted 1,3,4-thiadiazoles starts from an acid hydrazide like this compound. sbq.org.br The hydrazide is first converted to a thiosemicarbazide by reaction with an isothiocyanate. Subsequent acid-catalyzed cyclization of the thiosemicarbazide intermediate furnishes the 1,3,4-thiadiazole ring. sbq.org.br Another approach involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which can then be cyclized. sbq.org.br

HeterocycleKey ReagentsSynthetic ApproachReference
1,2,4-TriazoleThiocarbohydrazideCyclization with carboxylic acid researchgate.net
1,3,4-ThiadiazoleIsothiocyanateFormation and cyclization of thiosemicarbazide sbq.org.br
1,3,4-ThiadiazoleCarbon DisulfideFormation and cyclization of dithiocarbazate sbq.org.br

Benzodiazepines are a well-known class of psychoactive drugs, and the synthesis of novel analogues continues to be an area of active research. nih.govresearchgate.net While the direct synthesis of diazepines from this compound is less commonly reported, the hydrazide functionality can be strategically employed in multi-step sequences to construct these seven-membered rings. For instance, the hydrazide can be converted into a precursor containing a suitable leaving group, which can then undergo intramolecular cyclization to form the diazepine ring. The synthesis of 1,4-benzodiazepine-2,5-diones has been achieved from amino acid precursors, indicating the potential for varied substitution. rsc.org

Advanced Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.govbeilstein-journals.org this compound can serve as a key component in MCRs to generate diverse molecular scaffolds. For example, in a Ugi-type reaction, the hydrazide could potentially act as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex adduct. nih.gov This adduct, containing the 4-cyclobutoxybenzoyl moiety, can then be subjected to post-Ugi modifications to generate novel heterocyclic systems. The development of electrochemical multicomponent reactions (e-MCRs) further expands the possibilities for creating complex molecules from simple feedstocks. rsc.org

Development of Complex Organic Architectures

Beyond the synthesis of discrete heterocyclic rings, this compound can be utilized in the construction of more elaborate organic architectures. The hydrazide group can be used as a linker to connect different molecular fragments, leading to the formation of larger, more complex structures. For instance, it can be incorporated into polymeric chains or dendritic structures. The reactivity of the hydrazide allows for its conjugation to other molecules of interest, such as peptides or carbohydrates, to create hybrid structures with potentially novel properties.

Utility in Catalyst Development and Ligand Chemistry

The nitrogen and oxygen atoms within the benzohydrazide moiety of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property can be exploited in the development of novel ligands for catalysis. By appropriately modifying the structure of this compound, for example, by introducing additional coordinating groups, it is possible to design ligands with specific selectivities and reactivities for various metal-catalyzed transformations. The synthesis of triazole derivatives, which are known to be effective ligands, highlights this potential. raco.cat

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design of novel molecules. astrazeneca.comyoutube.com For 4-Cyclobutoxybenzohydrazide, AI and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of new derivatives with tailored properties. nih.govnih.gov

Generative AI models, such as graph neural networks and transformer models, can explore vast chemical spaces to propose novel molecular structures based on the this compound scaffold. astrazeneca.comyoutube.com These models learn the underlying relationships between chemical structures and their biological activities from large datasets, enabling the de novo design of compounds with a higher probability of success. nih.govyoutube.com For instance, an AI platform could be trained to generate derivatives with optimized properties by modifying the substituents on the phenyl ring or by altering the hydrazide component. nih.gov

Machine learning algorithms can also predict various properties of designed molecules, a process known as Quantitative Structure-Activity Relationship (QSAR). youtube.com This predictive capability significantly reduces the time and cost associated with synthesizing and testing new compounds. youtube.com By creating models trained on existing data, researchers can forecast the absorption, distribution, metabolism, and excretion (ADME) properties of virtual this compound derivatives before they are ever synthesized. youtube.com

The integration of AI into the design process can be conceptualized as a cycle of design, prediction, and synthesis. This data-driven approach allows for rapid iteration and refinement of molecular structures to achieve desired therapeutic or material science goals. astrazeneca.com

Table 1: Applications of AI/ML in the Design of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative Models Algorithms that create new molecular structures based on learned patterns from a dataset. youtube.comDesign of novel this compound derivatives with unique properties.
QSAR Modeling Predictive models that correlate the chemical structure of a molecule with its biological activity or other properties. youtube.comRapidly screen virtual libraries of derivatives for desired activities, reducing the need for extensive initial synthesis and testing.
ADMET Prediction Machine learning models that forecast the pharmacokinetic properties of a compound. youtube.comPrioritize the synthesis of compounds with favorable drug-like properties, increasing the efficiency of the drug discovery pipeline.
Synthesis Planning AI tools that propose viable synthetic routes for a target molecule. youtube.comAccelerate the production of newly designed this compound derivatives.

Advanced Analytical Techniques for Reaction Monitoring and Process Optimization

The efficient synthesis of this compound and its derivatives is crucial for their further investigation and potential application. Advanced analytical techniques are becoming indispensable for real-time reaction monitoring and process optimization, ensuring higher yields, purity, and safety.

The synthesis of hydrazides and their subsequent conversion to hydrazones often involves condensation reactions that can be monitored effectively using modern spectroscopic methods. mdpi.comnih.gov For instance, in-situ infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR-IR), can track the consumption of reactants and the formation of products and intermediates in real-time. nih.gov This allows for precise determination of reaction endpoints and can provide insights into reaction kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for both structural confirmation and reaction monitoring. neliti.com Advances in NMR technology, such as flow-NMR, enable the continuous analysis of a reaction mixture as it proceeds, offering a detailed picture of the species present at any given moment.

For solid-state reactions or when monitoring the formation of crystalline products, Powder X-ray Diffraction (PXRD) is a valuable technique. nih.gov It can be used ex situ to follow the progress of mechanochemical or vapor-mediated reactions, providing information on the crystalline phases present. nih.govresearchgate.net

Chemometrics, the application of statistical methods to chemical data, can be coupled with these analytical techniques to extract maximum information. nih.gov Principal Component Analysis (PCA), for example, can be applied to spectroscopic data collected during a reaction to identify key trends and determine optimal reaction times. nih.govresearchgate.net

Table 2: Advanced Analytical Techniques for this compound Synthesis

Analytical TechniqueApplication in SynthesisInformation Gained
In-situ IR (ATR-IR) Real-time monitoring of condensation reactions. nih.govReaction kinetics, identification of intermediates, determination of reaction completion.
Flow-NMR Continuous analysis of the reaction mixture. neliti.comStructural elucidation of transient species, quantitative analysis of reactants and products.
Powder X-ray Diffraction (PXRD) Monitoring of solid-state and crystallization processes. nih.govresearchgate.netIdentification of crystalline phases, tracking of polymorphic transformations.
Chemometrics (e.g., PCA) Statistical analysis of analytical data. nih.govresearchgate.netReaction profiling, identification of optimal process parameters, endpoint determination.

Supramolecular Chemistry and Self-Assembly based on Hydrazide Interactions

The hydrazide functional group (–C(=O)NHNH–) is a key structural motif in this compound, and it plays a crucial role in directing intermolecular interactions. wikipedia.org These interactions, particularly hydrogen bonding, are fundamental to the fields of supramolecular chemistry and crystal engineering. nih.gov The ability of hydrazides to form robust hydrogen bonds makes them excellent building blocks for the construction of well-defined, self-assembled supramolecular architectures. acs.orgrsc.org

The N-H and C=O groups within the hydrazide moiety can act as both hydrogen bond donors and acceptors, respectively. This allows for the formation of strong and directional intermolecular hydrogen bonds, which can lead to the self-assembly of molecules into higher-order structures like tapes, sheets, or three-dimensional networks. acs.org The resulting supramolecular assemblies can exhibit emergent properties that are not present in the individual molecules. rsc.org

The self-assembly process can also be influenced by other non-covalent interactions, such as π-π stacking between the aromatic rings of the benzohydrazide (B10538) core. acs.org The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and ordered crystalline structures. acs.org The study of these interactions is critical for understanding the solid-state properties of this compound and for designing new crystalline materials with specific functionalities.

The principles of supramolecular chemistry can be harnessed to create novel materials from this compound derivatives. For example, by modifying the substituents on the molecule, it is possible to tune the intermolecular interactions and thereby control the self-assembly process. This could lead to the development of new gels, liquid crystals, or porous materials with applications in areas such as drug delivery or catalysis. The investigation into the supramolecular behavior of this compound opens up a frontier for creating functional materials from the bottom up. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.